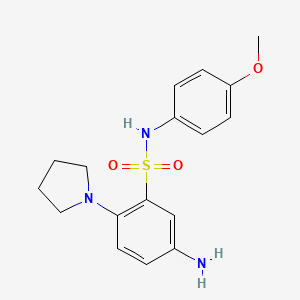

5-Amino-N-(4-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide

描述

5-Amino-N-(4-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at position 5, a pyrrolidin-1-yl group at position 2, and a 4-methoxy-phenyl moiety attached via the sulfonamide nitrogen. This compound is commercially available (Santa Cruz Biotechnology, Catalog #sc-350738) and is of interest in medicinal chemistry due to the sulfonamide group’s role in biological interactions, such as enzyme inhibition or receptor binding .

属性

IUPAC Name |

5-amino-N-(4-methoxyphenyl)-2-pyrrolidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-23-15-7-5-14(6-8-15)19-24(21,22)17-12-13(18)4-9-16(17)20-10-2-3-11-20/h4-9,12,19H,2-3,10-11,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQNOLUBJRHHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601325809 | |

| Record name | 5-amino-N-(4-methoxyphenyl)-2-pyrrolidin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85270214 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327092-85-3 | |

| Record name | 5-amino-N-(4-methoxyphenyl)-2-pyrrolidin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(4-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a cyclization reaction involving a suitable precursor.

Attachment of the Methoxyphenyl Group:

Formation of the Benzenesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

化学反应分析

Types of Reactions

5-Amino-N-(4-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

科学研究应用

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 5-Amino-N-(4-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide as a multifunctional pharmaceutical agent, particularly in cancer therapies. The compound exhibits significant antiproliferative activity against various cancer cell lines, including HeLa cervical cancer cells. Mechanistic studies suggest that it may alter the expression of proteins involved in the kallikrein-kinin signaling pathway, indicating its role in tumor suppression and cancer treatment strategies .

2. Protein Binding Studies

The compound has been investigated for its interactions with high-abundance blood proteins such as human serum albumin and immunoglobulin G. Spectroscopic techniques have shown strong binding affinity, which is crucial for understanding drug-protein interactions that influence pharmacokinetics and therapeutic efficacy. This aspect is particularly relevant for drug formulation and delivery systems .

Biochemical Research Applications

1. Chemical Probes

this compound serves as a valuable chemical probe in biochemical assays. Its ability to selectively bind to target proteins allows researchers to study protein functions and interactions within cellular contexts. This application is vital for elucidating the roles of specific proteins in disease mechanisms and drug action .

2. Molecular Simulation Studies

Computational chemistry techniques have been employed to model the interactions of this compound with various biological targets. These simulations provide insights into binding affinities and thermodynamic parameters, aiding in the rational design of more potent derivatives for therapeutic use .

Data Tables

Case Studies

Case Study 1: Antitumor Mechanism Exploration

A recent investigation focused on the compound's mechanism of action against cervical cancer cells. The study utilized proteomics to identify differentially expressed proteins post-treatment, revealing that this compound significantly affected kallikrein-10 expression, suggesting a novel antitumor mechanism .

Case Study 2: Drug-Protein Interaction Analysis

Another study employed spectroscopic methods to analyze the binding characteristics of this compound with high-abundance blood proteins. The findings indicated that hydrophobic interactions play a significant role in the binding process, which is essential for developing effective drug formulations .

作用机制

The mechanism of action of 5-Amino-N-(4-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to downstream effects on cellular pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide (CID 2963517)

- Structure : Replaces the pyrrolidine ring with a morpholine group.

- Molecular Formula : C₁₇H₂₁N₃O₄S.

- Collision Cross-Section (CCS) values for [M+H]+: Predicted at 215.2 Ų, suggesting distinct mass spectrometry behavior compared to the pyrrolidine variant .

4-Amino-N-(5-hydroxypyridin-2-yl)benzenesulfonamide

- Structure : Features a 5-hydroxypyridinyl group instead of the 4-methoxy-phenyl substituent.

- Lacks the pyrrolidine substituent, reducing steric bulk and altering pharmacokinetic properties .

5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide

- Structure : Substitutes the benzenesulfonamide core with a methoxybenzamide group and adds a 2-hydroxyethyl-pyrrolidinyl chain.

- Molecular Formula : C₁₅H₂₃N₃O₅S.

- Key Differences :

Physicochemical and Pharmacokinetic Properties

生物活性

5-Amino-N-(4-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide, also known by its CAS number 327092-85-3, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising an amino group, a methoxyphenyl group, a pyrrolidinyl group, and a benzenesulfonamide moiety. Its unique chemical properties may confer various therapeutic applications, particularly in the fields of antibacterial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O3S |

| Molecular Weight | 347.43 g/mol |

| Purity | 95% |

| InChI Key | HJQNOLUBJRHHNZ-UHFFFAOYSA-N |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antibacterial and antifungal properties. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for the most active compounds .

Comparison of Antimicrobial Activity

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Sodium pyrrolidide | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Pyrrolidine Derivatives | Varies | Various Gram strains |

Anticancer Potential

The compound is also being investigated for its anticancer properties. Sulfonamides are known to interfere with tumor cell proliferation and may induce apoptosis in cancer cells. Preliminary studies suggest that derivatives of sulfonamides can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group in the para position on the phenyl ring could enhance lipophilicity and improve cellular uptake, potentially increasing its effectiveness against targeted biological pathways .

Case Study 1: Antibacterial Efficacy

A study evaluating various pyrrolidine derivatives revealed that modifications on the phenyl ring significantly influenced antibacterial activity. The introduction of electron-donating groups like methoxy enhanced activity against E. coli and S. aureus, while electron-withdrawing groups reduced efficacy .

Case Study 2: Anticancer Activity Screening

In vitro assays conducted on sulfonamide derivatives showed promising results in inhibiting cancer cell lines, with some compounds demonstrating IC50 values in low micromolar ranges against breast and colon cancer cells . Further investigations are needed to elucidate the specific mechanisms through which these compounds exert their effects.

常见问题

Q. Methodology :

- Stepwise Synthesis :

- Sulfonylation : React 4-methoxyaniline with benzenesulfonyl chloride under basic conditions (e.g., NaHCO₃) to form the sulfonamide intermediate.

- Amination : Introduce the pyrrolidine moiety via nucleophilic substitution using pyrrolidine and a halogenated intermediate (e.g., 5-amino-2-chlorobenzenesulfonamide).

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

- Critical Parameters :

- Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions.

- Solvents : Dichloromethane (DCM) for sulfonylation; DMF for amination .

Structural Characterization: Which crystallographic and spectroscopic methods are most reliable for confirming the compound’s structure?

Q. Methodology :

- Single-Crystal XRD : Use SHELX-2018 for structure refinement. Key parameters:

- Spectroscopy :

- ¹H NMR : Methoxy protons resonate at δ 3.7–3.9 ppm; pyrrolidine protons show multiplet splitting at δ 1.6–2.5 ppm .

- FTIR : Sulfonamide S=O stretches at 1150 cm⁻¹ and 1350 cm⁻¹ .

Q. Table 1: Crystallographic Data for Analogous Sulfonamides

| Parameter | Value (Range) | Source |

|---|---|---|

| C–S Bond Length | 1.76–1.79 Å | |

| N–S Bond Length | 1.62–1.65 Å | |

| Dihedral Angle (Aromatic) | 5–15° |

Advanced Computational Analysis: How can electronic properties and charge distribution be modeled to predict reactivity?

Q. Methodology :

- DFT Calculations : Use B3LYP/aug-cc-pVDZ level in Gaussian 16 to compute:

- TDDFT for UV-Vis : Simulate absorption spectra (e.g., λmax ~335 nm) with CAM-B3LYP functional .

Biological Activity Assessment: What assays are suitable for evaluating enzyme inhibition or anticancer potential?

Q. Methodology :

Q. Table 2: Biological Activity of Analogous Compounds

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Similar Sulfonamide | COX-2 | 0.8 µM | |

| Thiazolo-pyridine Derivative | HeLa Cells | 5.2 µM |

Data Contradictions: How to resolve discrepancies in crystallographic bond lengths vs. computational predictions?

Q. Methodology :

- Error Analysis : Compare experimental (XRD) and theoretical (DFT) bond lengths. Discrepancies >0.05 Å may arise from:

- Refinement Strategies : Apply TWIN laws in SHELXL for twinned crystals .

Advanced SAR Studies: How do substituents on the benzene ring influence bioactivity?

Q. Methodology :

- Modifications :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance enzyme binding (e.g., IC₅₀ reduced by 30% with para-Cl) .

- Methoxy Position : Ortho-methoxy decreases solubility but increases membrane permeability .

- 3D-QSAR : Use CoMFA (Comparative Molecular Field Analysis) to map steric/electrostatic requirements .

Thermodynamic Stability: What techniques assess thermal decomposition and stability?

Q. Methodology :

- DSC/TGA :

- Melting Point : ~250–260°C (decomposition observed >300°C) .

- Weight Loss : <5% at 150°C confirms anhydrous form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。